Enhanced Lipophilicity (LogP) Compared to Unsubstituted 4-Amino-1,2,5-oxadiazole-3-carboxamide Core
The addition of the N-isobutyl group substantially increases the lipophilicity of the 1,2,5-oxadiazole scaffold relative to its unsubstituted analog. This modification is a key determinant in altering membrane permeability and solubility profiles for medicinal chemistry optimization [1].
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.9 [1] |
| Comparator Or Baseline | 4-Amino-1,2,5-oxadiazole-3-carboxamide (CAS 13300-88-4): XLogP3-AA = -0.8 [2] |
| Quantified Difference | Δ = +1.7 log units |
| Conditions | Computed physicochemical property using XLogP3 3.0 algorithm (PubChem release 2025.04.14) [1][2] |
Why This Matters
A higher LogP value indicates significantly increased lipophilicity, which directly impacts passive membrane permeability and is a critical factor when selecting a scaffold for cellular assay development or lead optimization campaigns.
- [1] PubChem. (2025). Compound Summary for CID 4417218, 4-amino-N-isobutyl-1,2,5-oxadiazole-3-carboxamide. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary for CID 541913, 4-Amino-1,2,5-oxadiazole-3-carboxamide. National Center for Biotechnology Information. View Source
